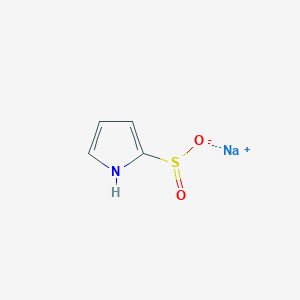

Sodium 1H-pyrrole-2-sulfinate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H4NNaO2S |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

sodium;1H-pyrrole-2-sulfinate |

InChI |

InChI=1S/C4H5NO2S.Na/c6-8(7)4-2-1-3-5-4;/h1-3,5H,(H,6,7);/q;+1/p-1 |

InChI Key |

NKGMCFIGAQJWRT-UHFFFAOYSA-M |

Canonical SMILES |

C1=CNC(=C1)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Sodium 1h Pyrrole 2 Sulfinate and Analogous Systems

Approaches to the Construction of the 1H-Pyrrole-2-sulfinate Moiety

The construction of the 1H-pyrrole-2-sulfinate core can be broadly categorized into two main approaches: the direct introduction of a sulfinate group onto a pre-formed pyrrole (B145914) ring and the synthesis of the pyrrole ring itself from precursors already containing the sulfinate functionality. Each approach presents its own set of advantages and challenges, which are discussed in the following subsections.

Direct Sulfination of Pyrrole and its Derivatives

The direct introduction of a sulfinate group at the C2 position of pyrrole is a conceptually straightforward approach. However, the high reactivity of the pyrrole ring towards electrophiles and radical species often leads to challenges in controlling regioselectivity and preventing side reactions such as polysubstitution and polymerization.

Electrophilic substitution is a fundamental reaction for functionalizing aromatic heterocycles like pyrrole. The pyrrole ring is highly activated towards electrophilic attack, with the C2 (α) position being the most electron-rich and kinetically favored site for substitution. This is due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (arenium ion) through resonance, delocalizing the positive charge over three atoms. Attack at the C3 (β) position results in a less stable intermediate with only two resonance structures. bohrium.comrsc.org

Despite the electronic preference for C2 substitution, the direct sulfonation of pyrrole to achieve 2-sulfonated products is not straightforward. The use of strong sulfonating agents, such as concentrated sulfuric acid, typically leads to polymerization of the pyrrole ring. rsc.org Milder reagents are therefore required. A common method for the sulfonation of pyrrole involves the use of a pyridine-sulfur trioxide (Py·SO3) complex. quimicaorganica.orgnih.gov However, studies have shown that the reaction of pyrrole and its 1-methyl derivative with the Py·SO3 complex surprisingly yields the thermodynamically more stable 3-sulfonated pyrroles rather than the kinetically favored 2-sulfonates. researchgate.net This outcome highlights a significant challenge in achieving direct C2-sulfonation through conventional electrophilic substitution.

A potential strategy to overcome this regiochemical challenge involves the use of organometallic pyrrole derivatives. For instance, the reaction of a 2-lithiated or 2-Grignard pyrrole derivative with sulfur dioxide (SO2) could, in principle, lead to the formation of a pyrrole-2-sulfinate. The Grignard reagent, prepared from the corresponding halo-pyrrole, would react with SO2 in a manner analogous to its reaction with carbon dioxide to form a carboxylic acid. The resulting intermediate, upon hydrolysis, would yield the desired sulfinic acid, which can then be converted to its sodium salt. doubtnut.com

| Reagent/Method | Product | Observations |

| Concentrated H2SO4 | Polymer | Pyrrole is unstable under strongly acidic conditions. rsc.org |

| Pyridine-SO3 complex | Pyrrole-3-sulfonic acid | The thermodynamically favored product is obtained. researchgate.net |

| 1. n-BuLi, 2. SO2 | 1H-Pyrrole-2-sulfinic acid (anticipated) | A plausible route via a 2-lithiopyrrole intermediate. |

| 1. Mg, 2. SO2 | 1H-Pyrrole-2-sulfinic acid (anticipated) | A plausible route via a 2-pyrrolylmagnesium halide intermediate. doubtnut.com |

Radical-mediated reactions offer an alternative pathway for the functionalization of pyrroles. While the direct radical sulfination of pyrrole to yield a sulfinate is not extensively documented, analogous radical sulfonylation reactions provide insights into the feasibility of such transformations. These reactions typically involve the generation of a sulfonyl radical (RSO2•) from a suitable precursor, which then adds to the pyrrole ring.

For instance, visible-light-mediated radical/radical cross-coupling strategies have been developed using sulfonyl pyrroles. rsc.org While this method focuses on functionalizing other molecules using a pyrrolyl radical, it underscores the compatibility of the pyrrole nucleus with radical processes.

Another relevant approach is the oxidative radical cyclization of pyrrole derivatives. For example, 1-(2-Bromobenzyl)-2-alkanesulfonylpyrroles can undergo an AIBN-initiated radical cyclization. researchgate.net This type of reaction demonstrates that radical addition can occur at the α-position of the pyrrole nucleus. While these examples lead to sulfonylated products or involve cyclization, they suggest that a radical approach for the direct introduction of a sulfinate group could be envisioned, potentially through the reaction of pyrrole with a reagent that can generate a sulfinyl radical or its equivalent under suitable conditions.

Synthesis via Ring-Closing Reactions Incorporating Sulfinate Precursors

An alternative to the direct functionalization of a pre-existing pyrrole ring is the construction of the heterocyclic system from acyclic precursors that already contain the desired sulfinate or a precursor to it. This approach can offer better control over the regiochemistry of the final product.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, are powerful tools in synthetic chemistry for building molecular complexity. bohrium.comnih.govrsc.org While a specific MCR for the direct synthesis of sodium 1H-pyrrole-2-sulfinate is not prominently described, the principles of MCRs can be applied to design potential synthetic routes.

For example, a hypothetical MCR could involve the condensation of a β-keto sulfinate, an α-amino ketone, and a suitable third component that facilitates the cyclization and aromatization to the pyrrole ring. The challenge in such an approach would be the synthesis and stability of the required sulfinate-containing building blocks.

More commonly, multicomponent reactions are employed for the synthesis of polysubstituted pyrroles, and in some cases, sodium sulfinates are used as a reagent to introduce a sulfonyl group. acs.org For instance, a one-pot, multi-component reaction of aromatic aldehydes, ethyl acetoacetate, thiadiazole derivatives, and nitromethane (B149229) in the presence of an ionic liquid catalyst has been reported for the synthesis of polyfunctionalized pyrrole derivatives. semnan.ac.ir While this does not yield a sulfinate, it showcases the utility of MCRs in constructing complex pyrrole systems.

Oxidative cyclization reactions represent another class of powerful methods for the synthesis of heterocyclic compounds. researchgate.net In the context of pyrrole synthesis, these reactions often involve the formation of carbon-nitrogen bonds under oxidative conditions to construct the pyrrole ring. Sodium sulfinates can play a role in such reactions, typically as a source of a sulfonyl radical which can initiate a cascade cyclization.

For example, the copper-photocatalyzed selective α-C(sp3)-H sulfonylation of amides with sodium sulfinates via a 1,5-hydrogen atom transfer has been demonstrated. acs.org Although this reaction does not form a pyrrole ring, it illustrates the generation of a sulfonyl radical from sodium sulfinate under oxidative conditions.

Derivatization from Pyrrole-2-sulfonyl Halides and Related Sulfur(VI) Species

The most direct precursor for the synthesis of this compound is its corresponding sulfonyl halide, pyrrole-2-sulfonyl chloride. The general strategy involves the reduction of this sulfonyl chloride to the desired sulfinate salt. While many heteroaryl sulfonyl chlorides are challenging to synthesize and can be notoriously unstable, their formation is a critical step. nih.gov For instance, methods have been developed for the preparation of various aryl and heteroaryl sulfonyl chlorides from organozinc reagents and 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC), which can then be converted to other derivatives. nih.govacs.org Another approach involves a Sandmeyer-type reaction where arenediazonium salts react with sulfur dioxide in the presence of copper salts. acs.org More recently, photocatalytic methods using heterogeneous catalysts have been developed to produce sulfonyl chlorides from arenediazonium salts under mild, room temperature conditions. acs.org Once the pyrrole-2-sulfonyl chloride is obtained, it can be reduced to this compound using the conventional methods outlined below.

Synthesis of Related Sulfinate Salts as Foundational Methodologies

The synthesis of sulfinate salts is well-established, with a variety of methods available that can be adapted for heteroaromatic systems like pyrrole. While only a selection of sodium sulfinates are commercially available, they can often be readily prepared from inexpensive sulfonyl chlorides. nih.gov

The reduction of sulfonyl chlorides is the most common and straightforward method for preparing sulfinate salts. nih.govgoogle.com This transformation can be achieved using several reducing agents. A widely used method involves reacting the corresponding sulfonyl chloride with sodium sulfite (B76179) (Na₂SO₃) in the presence of sodium bicarbonate in water at elevated temperatures (70–80 °C). nih.gov Another established protocol uses zinc dust in the presence of sodium carbonate in water. nih.gov More recently, sodium borohydride (B1222165) has been employed for the reduction of sulfones, which are precursors to sulfinates, to produce the desired salts with diverse functional groups. nih.govrsc.org These methods are valued for their reliability and high yields. nih.gov

| Reducing Agent | Co-reagent/Solvent | Key Features | Reference |

| Sodium Sulfite (Na₂SO₃) | Sodium Bicarbonate / Water | Most common method, high yields. | nih.gov |

| Zinc (Zn) | Sodium Carbonate / Water | Straightforward, effective for p-toluenesulfonyl chloride. | nih.gov |

| Sodium Borohydride (NaBH₄) | Not specified | Used to reduce sulfones (sulfinate precursors). | nih.govrsc.org |

A significant challenge in the synthesis and isolation of sulfinate salts is their ionic nature, which leads to insolubility in organic solvents and hygroscopicity. nih.gov To circumvent these practical issues, a strategy involving "masked sulfinates" has been developed. nih.govacs.org This approach uses molecules that release the sulfinate functional group under specific conditions.

A notable example is a copper-catalyzed method for preparing β-ester (hetero)aryl sulfones, which act as effective masked sulfinate reagents. nih.govacs.org The reaction proceeds under mild, base-free conditions using (hetero)aryl iodides and a commercial sulfonylation reagent. nih.govacs.org The resulting sulfones are stable and can be easily handled. When needed, the sulfinate is "unmasked" by stirring the sulfone with a base like sodium methoxide (B1231860) at room temperature, generating the corresponding sulfinate salt in situ for subsequent reactions. nih.govacs.org This method avoids the problematic isolation of the sulfinate salt directly. nih.gov

| Catalyst System | Starting Materials | "Masked" Intermediate | Key Advantage | Reference |

| Substoichiometric Copper | (Hetero)aryl Iodides/Bromides | β-ester (hetero)aryl sulfones | Avoids isolation of hygroscopic sulfinate salts. | nih.govacs.org |

Innovative methods have been developed that generate sulfinates from carboxylic acids. One elegant strategy involves a Barton-type decarboxylation reaction. rsc.org In this multi-step process, the photolytic decarboxylation of a Barton ester is followed by a ruthenium-catalyzed oxidation to form a 2-pyridyl sulfone. rsc.org The subsequent removal of the pyridine (B92270) moiety with thiolates provides the desired alkylsulfinate salt in moderate to high yields. rsc.org

Another modern approach is the mechanochemical-assisted decarboxylative sulfonylation of α,β-unsaturated carboxylic acids with sodium sulfinate salts. chemrxiv.orgrsc.org This method is considered a green and sustainable process because it uses readily available starting materials, releases only CO₂ as a by-product, and often proceeds under solvent-free ball milling conditions. chemrxiv.orgrsc.org This strategy highlights a move towards more environmentally benign synthetic routes. chemrxiv.org

Organic electrosynthesis has emerged as a powerful and green alternative to conventional redox reactions, as it replaces chemical reagents with electric current. researchgate.net Several electrochemical methods have been developed for reactions involving sodium sulfinates. For example, the synthesis of various sulfones can be achieved from sodium sulfinates and olefins using direct current in an undivided cell with graphite (B72142) electrodes at room temperature. organic-chemistry.orgacs.org This process avoids the need for harmful oxidants and transition metals. organic-chemistry.orgacs.org

Furthermore, an efficient electrochemical protocol for the synthesis of sulfonamides involves the oxidative amination of sodium sulfinates. acs.orgnih.gov This reaction proceeds in a simple undivided cell using a substoichiometric amount of NH₄I, which serves as both a redox catalyst and a supporting electrolyte, eliminating the need for an additional conducting salt. acs.orgnih.gov These electrochemical approaches are noted for their simplicity, broad substrate scope, and environmentally friendly nature. organic-chemistry.orgnih.gov

| Electrochemical Method | Reactants | Product Type | Key Advantages | Reference |

| Direct Oxidation | Sodium Sulfinates, Olefins | Vinyl, Alkyl, Allyl Sulfones | Avoids harmful oxidants and transition metals. | organic-chemistry.orgacs.org |

| Oxidative Amination | Sodium Sulfinates, Amines | Sulfonamides | Uses NH₄I as redox catalyst and electrolyte; avoids external oxidants. | acs.orgnih.gov |

Green Chemistry Principles in Pyrrole Sulfinate Synthesis

The principles of green chemistry are increasingly influential in the design of synthetic routes for compounds like this compound. Several of the modern methodologies for sulfinate synthesis align with these principles.

Electrochemical Methods : By using electricity as a "reagent," these methods eliminate the need for chemical oxidants or reductants, reducing waste and avoiding hazardous materials. researchgate.netnih.gov

Mechanochemistry : The use of ball milling for decarboxylative sulfonylation represents a significant advancement. chemrxiv.orgrsc.org This solvent-free or liquid-assisted grinding (LAG) approach reduces solvent waste, energy consumption, and reaction times. chemrxiv.orgrsc.org

Atom Economy : Decarboxylative strategies are inherently atom-economical, as they utilize readily available carboxylic acids and release carbon dioxide as the only by-product. chemrxiv.org

These approaches collectively contribute to a more sustainable and efficient synthesis of pyrrole sulfinates and related organosulfur compounds.

Solvent-Free and Aqueous Media Protocols

The use of solvent-free and aqueous media in chemical synthesis is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical processes. For the synthesis of sodium sulfinates, these approaches offer significant advantages in terms of reduced volatile organic compound (VOC) emissions and simplified purification procedures.

Aqueous Media Protocols:

A prevalent and well-documented method for the preparation of sodium arylsulfinates involves the reduction of the corresponding sulfonyl chlorides in an aqueous medium. This procedure is particularly attractive due to the low cost and non-toxic nature of water. Typically, the reduction is carried out using sodium sulfite (Na₂SO₃) in the presence of a base such as sodium bicarbonate (NaHCO₃) nih.gov. The reaction is generally heated to facilitate the conversion nih.gov.

For the synthesis of this compound, this would involve the reaction of 1H-pyrrole-2-sulfonyl chloride with sodium sulfite in an aqueous solution. The reaction progress can be monitored by standard analytical techniques, and the desired product can be isolated upon completion, often through crystallization.

Table 1: Hypothetical Aqueous Synthesis of this compound

| Parameter | Condition |

| Starting Material | 1H-Pyrrole-2-sulfonyl chloride |

| Reducing Agent | Sodium sulfite (Na₂SO₃) |

| Base | Sodium bicarbonate (NaHCO₃) |

| Solvent | Water |

| Temperature | 70-80 °C nih.gov |

| Product | This compound |

Solvent-Free Protocols:

Solvent-free synthesis represents a further step towards sustainable chemical manufacturing. These reactions are typically conducted by grinding the solid reactants together, sometimes with the aid of a catalyst, or by heating a mixture of the reactants in the absence of a solvent. While specific solvent-free methods for pyrrole sulfinates are not extensively documented, general approaches for other organic transformations on pyrrole derivatives have been successfully developed and could be adapted nih.gov.

One potential solvent-free approach for the synthesis of this compound could involve the solid-state reaction of 1H-pyrrole-2-sulfonyl chloride with a solid reducing agent and a solid base. The reaction could be initiated by mechanical grinding or by heating the mixture to its melting point.

Metal-Free and Additive-Free Catalysis

The development of catalytic systems that are free of transition metals is a significant area of research, driven by the desire to reduce the cost and potential toxicity associated with metal catalysts. Similarly, additive-free protocols simplify reaction setups and purification processes.

Metal-Free Synthesis:

The synthesis of sodium sulfinates from sulfonyl chlorides is inherently a metal-free process, as it relies on the reducing power of reagents like sodium sulfite nih.gov. This aligns with the principles of metal-free catalysis, even though it is a stoichiometric reaction.

Furthermore, research into the broader field of organosulfur chemistry has yielded various metal-free catalytic systems for C-S bond formation and other transformations involving sulfur compounds rsc.orgresearchgate.net. For instance, metal-free C-H sulfonamidation of pyrroles has been achieved using visible light photoredox catalysis, demonstrating the potential for metal-free functionalization of the pyrrole ring rsc.orgresearchgate.net. While not a direct synthesis of the sulfinate, this illustrates the feasibility of metal-free approaches for manipulating sulfur-containing functional groups on a pyrrole scaffold.

Additive-Free Considerations:

In the context of the reduction of 1H-pyrrole-2-sulfonyl chloride, an "additive-free" approach would aim to minimize the number of reagents beyond the substrate and the reducing agent. While a base like sodium bicarbonate is typically used to neutralize the acidic byproducts, optimizing the reaction conditions could potentially reduce or eliminate the need for additional additives. The inherent reactivity of the starting materials under specific temperature and pressure conditions in a solvent-free or neat environment could be explored to achieve an additive-free synthesis.

Iii. Reaction Mechanisms and Reactivity Profiles of Sodium 1h Pyrrole 2 Sulfinate

Mechanistic Pathways of Sulfur-Centric Transformations

The sulfinate group is the primary center of reactivity, engaging in nucleophilic, electrophilic, and radical-mediated pathways. These transformations are pivotal for the construction of more complex organosulfur compounds. nih.gov

Nucleophilic Reactivity of the Sulfinate Anion

The sulfinate anion (RSO₂⁻) component of Sodium 1H-pyrrole-2-sulfinate is an effective nucleophile. The sulfur atom, in its +2 oxidation state, can attack various electrophilic centers to form new carbon-sulfur, nitrogen-sulfur, or sulfur-sulfur bonds. This nucleophilicity is a cornerstone of its synthetic utility. nih.gov

For instance, sulfinate anions participate in substitution reactions, such as the SNAr (Nucleophilic Aromatic Substitution) type, displacing leaving groups on activated aromatic systems. nih.gov They can also undergo nucleophilic addition to polarized multiple bonds. A notable example is the base-mediated sulfonylation of pyridinium (B92312) salts, where the sulfinate anion adds to the pyridine (B92270) ring in a reversible process. nih.gov This mode of reactivity is crucial for synthesizing a variety of sulfone-containing molecules. concordia.ca

| Reaction Type | Electrophile | Product Type | Key Features |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Activated (Hetero)aryl Halides | (Hetero)aryl Pyrrolyl Sulfones | Requires electron-withdrawing groups on the electrophile. nih.gov |

| Michael Addition | α,β-Unsaturated Carbonyls | β-Sulfonyl Carbonyl Compounds | Forms a new C-S bond via 1,4-addition. |

| Addition to Pyridinium Salts | N-Activated Pyridinium Salts | Dihydropyridine Sulfones | Reversible, base-mediated process. nih.gov |

Electrophilic Activation and Subsequent Reactions

While inherently nucleophilic, the sulfinate group can be induced to exhibit electrophilic character under specific reaction conditions. This typically involves an activation step where the sulfinate is converted into a more reactive intermediate that can then be attacked by a nucleophile. For example, in the presence of an activating agent like acetyl chloride, sodium sulfinates can form a sulfinyl sulfone intermediate. nih.gov

Furthermore, copper-catalyzed electrophilic amination reactions using reagents like O-benzoyl hydroxylamines with sodium sulfinates proceed efficiently, suggesting the formation of an intermediate where the sulfur center is susceptible to nucleophilic attack by the amine. rsc.org Another pathway involves the use of trifluoromethanesulfinate as an electrophilic thiolating reagent, which reacts with other sulfinates to form thiosulfonates. rsc.org

Radical Pathways Involving Sulfinate Species

This compound is a potent precursor for sulfur-centered radicals, particularly sulfonyl radicals. These radical pathways offer a distinct and powerful method for forming new chemical bonds, often under mild conditions. nih.govresearchgate.net

Sulfonyl Radical Generation and Propagation

The single-electron oxidation of the sulfinate anion generates a sulfonyl radical (RSO₂•). This transformation can be achieved through various methods, including the use of chemical oxidants, electrochemistry, or photoredox catalysis. researchgate.netresearchgate.net Metallic oxidants such as manganese(III) 2-pyridinecarboxylate and cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) have been effectively used to generate sulfonyl radicals from sodium sulfinates. semanticscholar.org

Once generated, the highly reactive sulfonyl radical readily participates in subsequent reactions. A common propagation step is the addition of the sulfonyl radical to unsaturated systems like alkenes and alkynes. nih.govsemanticscholar.org This addition forms a new carbon-centered radical, which can then be trapped or participate in further cascade reactions, leading to the formation of complex sulfonylated products. researchgate.net

Involvement of Sulfinate Radical Cations in Photooxidation

Under photochemical conditions, sodium sulfinates can act as electron donors in the formation of Electron Donor-Acceptor (EDA) complexes. nih.gov When paired with a suitable electron acceptor, such as a thianthrenium salt or an N-amidopyridinium salt, the sulfinate can form a ground-state EDA complex. nih.govnih.gov

Upon irradiation with visible light, this complex undergoes an intra-complex single-electron transfer (SET) from the electron-rich sulfinate to the electron-deficient acceptor. nih.govnih.govresearchgate.net This photooxidation event generates a sulfonyl radical and the radical anion of the acceptor. nih.govnih.gov This pathway avoids the need for external photocatalysts and provides a mild, light-mediated route to sulfonyl radicals for use in synthesis. nih.govrsc.org The formation of these EDA complexes is a key strategy for initiating radical-mediated transformations under ambient conditions. nih.gov

Pyrrole (B145914) Ring Reactivity in the Presence of the Sulfinate Group

The pyrrole ring is an electron-rich aromatic heterocycle that is highly reactive towards electrophiles. Unsubstituted pyrrole typically undergoes electrophilic substitution preferentially at the C2 position, as the resulting cationic intermediate (sigma complex) is better stabilized by resonance. quora.comquora.comonlineorganicchemistrytutor.com

However, the introduction of the sulfinate group at the C2 position profoundly alters this reactivity profile. The sulfinate group, and its oxidized sulfonyl counterpart, are strongly electron-withdrawing. This effect significantly deactivates the pyrrole ring towards electrophilic attack by reducing the electron density of the π-system. stackexchange.com

Despite this deactivation, electrophilic substitution can still occur. The directing effect of the C2-sulfinate group channels incoming electrophiles primarily to the C4 and C5 positions. The strong electron-withdrawing nature of the group at C2 makes the C3 and C5 positions the least deactivated. However, steric hindrance from the bulky sulfinate group often favors attack at the more accessible C5 position over the C3 position.

| Position on Pyrrole Ring | Reactivity Toward Electrophiles (Unsubstituted Pyrrole) | Reactivity Toward Electrophiles (with C2-Sulfinate Group) | Reason for Change |

|---|---|---|---|

| C2 / C5 | Most Reactive quora.com | Deactivated | Strong electron-withdrawing effect of the sulfinate group. |

| C3 / C4 | Less Reactive | Less Deactivated (Relatively); Attack directed to C4/C5 | The deactivating effect is less pronounced at these positions. C5 is often favored over C3 due to sterics. |

Electrophilic Aromatic Substitution on Pyrrole Sulfinates

The pyrrole ring is an electron-rich aromatic system, making it highly reactive towards electrophilic aromatic substitution, generally more so than benzene. rsc.orgstackexchange.comonlineorganicchemistrytutor.com The lone pair of electrons on the nitrogen atom is delocalized into the five-membered ring, which increases the electron density and activates the ring for reaction with electrophiles. stackexchange.com In an unsubstituted pyrrole molecule, electrophilic attack occurs preferentially at the 2-position (α to the nitrogen) because the resulting carbocation intermediate is stabilized by a greater number of resonance structures (three) compared to the intermediate formed from an attack at the 3-position (β), which has only two resonance structures. rsc.orgstackexchange.comonlineorganicchemistrytutor.com

The directing effect of the 2-sulfinate group is complex and depends on the reaction conditions and the nature of the electrophile. Electron-withdrawing groups typically direct incoming electrophiles to the meta position. In the context of the pyrrole ring, this would correspond to the 4-position. However, the powerful activating and ortho-, para-directing influence of the ring nitrogen atom remains significant. The C-5 position is an α-position relative to the nitrogen and is typically highly activated. Therefore, a competition exists between the deactivating effect of the sulfinate group and the activating/directing effect of the ring nitrogen.

Interestingly, studies on the sulfonation of pyrrole and its derivatives have shown that the reaction does not always yield the expected 2-substituted product. For instance, the sulfonation of 1-methylpyrrole (B46729) with a sulfur trioxide-pyridine complex has been found to produce the 3-sulfonated isomer, challenging traditional assumptions about regioselectivity in this system. researchgate.net This suggests that steric factors and the specific electrophile-substrate interactions can lead to substitution at the less electronically favored C-3 or C-4 positions. For 2-sulfonylated pyrroles, theoretical studies indicate that the outcome (α vs. β substitution) is controlled by a combination of steric factors, atomic charges, and the nature of the specific electrophile used in the reaction. researchgate.net

Nucleophilic Additions and Substitutions on the Pyrrole Core

The electron-rich nature of the pyrrole ring generally makes it unreactive towards nucleophilic attack. quimicaorganica.org Aromatic systems typically undergo nucleophilic substitution only when activated by the presence of strong electron-withdrawing groups. quimicaorganica.org Unsubstituted pyrrole is not susceptible to nucleophilic aromatic substitution (SNAr).

However, the presence of the electron-withdrawing sulfinate group at the C-2 position in this compound decreases the electron density of the aromatic ring. This reduction in electron density makes the pyrrole core more electrophilic and thus more susceptible to nucleophilic attack compared to the parent pyrrole. This principle has been demonstrated in related systems; for example, 2,5-dinitro-1-methylpyrrole readily undergoes nucleophilic aromatic substitution with reagents like piperidine (B6355638) and sodium methoxide (B1231860), where one of the nitro groups is displaced. The two strong electron-withdrawing nitro groups sufficiently activate the ring for the SNAr reaction to proceed. By analogy, the sulfinate group would be expected to activate the pyrrole ring for nucleophilic attack, particularly at the positions ortho (C3) and para (C5) to the sulfinate group, where the resonance-stabilizing effect for the negative charge of a Meisenheimer-like intermediate would be most effective.

Nucleophilic addition, which involves the breaking of a π-bond within the ring and loss of aromaticity, is less common for aromatic heterocyles like pyrrole. wikipedia.org Such reactions typically require a highly activated substrate or specific reaction conditions that favor the disruption of the aromatic system.

Bond-Forming Reactions Mediated by 1H-Pyrrole-2-sulfinate

This compound, like other sodium sulfinates, is a versatile reagent in organic synthesis, primarily serving as a source of the pyrrole-2-sulfonyl moiety (1H-pyrrol-2-yl-SO₂-). consensus.app It facilitates the construction of various carbon-sulfur and nitrogen-sulfur bonds.

Formation of Carbon-Sulfur Bonds (C-SO₂R)

Sodium sulfinates are powerful building blocks for creating carbon-sulfur bonds, leading to the synthesis of a wide array of valuable organosulfur compounds. consensus.app

While sodium sulfinates can act as sulfenylating agents (transferring an RS- group), this reactivity is typically observed in the formation of sulfur-sulfur bonds, such as the synthesis of thiosulfonates from thiols or disulfides. consensus.app For instance, copper- or iron-catalyzed reactions of sodium sulfinates with thiols lead to the formation of thiosulfonates (R-SO₂-S-R'). consensus.app This represents a sulfenylation of the thiol, but it does not form a carbon-sulfur bond. The primary role of sodium sulfinates in C–S bond formation is as a sulfonylating agent, providing the RSO₂ group.

The most prominent application of sodium sulfinates in C-S bond formation is in sulfonylation reactions, where the sulfonyl group is transferred to a carbon atom. consensus.app

Vinyl Sulfones : These compounds can be synthesized through the reaction of sodium sulfinates with alkenes or alkynes. consensus.appsemanticscholar.org Various protocols have been developed, including copper-catalyzed hydrosulfonylation of alkynes and electrochemical methods that couple styrenes with sodium arylsulfinates. semanticscholar.org These reactions often proceed with high regio- and stereoselectivity, yielding (E)-alkenyl sulfones. semanticscholar.org

β-Keto Sulfones : Sodium sulfinates are key reagents for synthesizing β-keto sulfones. researchgate.netrsc.org Methods include the BF₃·OEt₂-promoted reaction of alkynes and sodium sulfinates, which is notable for being metal-free and proceeding under mild conditions. quimicaorganica.org Other approaches involve the oxidative coupling of ketones with sodium sulfinates using various catalytic systems. researchgate.net

Allylic Sulfones : These structures are readily accessed using sodium sulfinates as the sulfonyl source. manchester.ac.uk Palladium-catalyzed reactions, such as the sulfonylation of vinylethylene carbonates, provide a stereoselective route to (Z)-allylic sulfones. manchester.ac.uk Furthermore, the direct hydrosulfonylation of 1,3-dienes with sulfinic acids (often generated in situ from their sodium salts) offers a catalyst-free, atom-economical pathway to allylic sulfones. researchgate.net

| Product Type | Substrates | Key Reagents/Catalyst | General Observations | Reference |

|---|---|---|---|---|

| Vinyl Sulfones | Alkynes, Alkenes | Cu(OTf)₂, Ni-catalyst, Electrochemical | Yields (E)-isomers with high selectivity. Tolerates various functional groups. | consensus.appsemanticscholar.org |

| β-Keto Sulfones | Alkynes, Ketones, Styrenes | BF₃·OEt₂, Cu/Ag, NaI, DMSO | Many methods are metal-free and use inexpensive, readily available materials. Good to excellent yields. | quimicaorganica.orgresearchgate.netrsc.org |

| Allylic Sulfones | 1,3-Dienes, Allylic Alcohols, Vinylethylene Carbonates | Catalyst-free, Pd(OAc)₂ | High atom economy and regioselectivity. Can be performed under mild, environmentally friendly conditions. | wikipedia.orgmanchester.ac.ukresearchgate.net |

Formation of Nitrogen-Sulfur Bonds (N-SO₂R): Synthesis of Sulfonamides

The formation of a nitrogen-sulfur bond to produce sulfonamides is a cornerstone reaction of sodium sulfinates. consensus.app This transformation is of great importance due to the prevalence of the sulfonamide functional group in pharmaceuticals. The synthesis involves the coupling of a sodium sulfinate with a primary or secondary amine.

A variety of methods have been established to facilitate this coupling. A common approach involves the use of an oxidant to generate a more reactive sulfonyl intermediate in situ. Molecular iodine (I₂) is a frequently used mediator, enabling the reaction to proceed efficiently at room temperature for a wide range of aromatic and aliphatic amines. consensus.app Other iodine-based systems, such as ammonium iodide (NH₄I), have also been successfully employed. researchgate.net N-halosuccinimides (NXS) are another class of reagents that mediate the direct N-sulfonylation of azoles and amines with sodium sulfinates, affording the desired sulfonamides in high yields. consensus.app More recently, electrochemical methods have emerged as a green and sustainable alternative for promoting the oxidative amination of amines with sulfinates. consensus.app

| Amine Substrate | Mediator/Conditions | Key Features | Reference |

|---|---|---|---|

| Primary/Secondary Aromatic & Aliphatic Amines | Molecular Iodine (I₂) in H₂O or other solvents | Eco-friendly, often proceeds at room temperature, good to excellent yields. | consensus.app |

| Primary/Secondary Aromatic & Aliphatic Amines | Ammonium Iodide (NH₄I) in CH₃CN | Simple and effective method with high functional group tolerance. | researchgate.net |

| Azoles (e.g., benzimidazoles, benzotriazole) | N-halosuccinimide (NXS) | Provides high yields for the N-sulfonylation of heterocyclic amines. | consensus.app |

| Tertiary Amines | Iodine / t-Butyl hydroperoxide (TBHP) | Proceeds via C-N bond cleavage to form sulfonamides. | consensus.app |

| Primary/Secondary Amines | Electrochemical Oxidation | Green and sustainable method, avoids chemical oxidants. | consensus.app |

Formation of Sulfur-Sulfur Bonds (S-SO2R): Synthesis of Thiosulfonates

The synthesis of thiosulfonates (R-SO₂S-R¹) represents a key transformation involving the formation of a sulfur-sulfur bond. This compound can react with various sulfur electrophiles, such as thiols or disulfides, under specific catalytic conditions to yield the corresponding pyrrolyl thiosulfonates. These reactions often proceed via the coupling of sulfenyl and sulfonyl radicals generated in situ. organic-chemistry.org

Several methods have been developed for the S-S coupling between sodium sulfinates and thiols or disulfides. nih.gov Iron(III)-catalyzed systems, for instance, facilitate the reaction under aerobic conditions, utilizing atmospheric oxygen as a green oxidant. organic-chemistry.org Similarly, copper catalysts have proven effective in promoting the sulfonylation of disulfides with sodium sulfinates in the open air. organic-chemistry.orgnih.gov These transition-metal-free approaches are valued for their operational simplicity and use of inexpensive and readily available catalysts. organic-chemistry.org More recently, catalyst-free methods in aqueous media have been developed, offering an environmentally benign and economically valuable route to thiosulfonates. nih.gov

The general mechanism for these transformations involves the oxidation of the sodium sulfinate to a sulfonyl radical. Concurrently, the thiol or disulfide is converted into a sulfenyl radical. The subsequent cross-coupling of these two radical species affords the desired thiosulfonate product.

Table 1: Selected Methods for the Synthesis of Thiosulfonates from Sodium Sulfinates

| Catalyst/Reagent | Co-reactant | Oxidant | Key Features |

|---|---|---|---|

| FeCl₃ | Thiols | Air (O₂) | Inexpensive, non-toxic catalyst; sustainable process. organic-chemistry.orgnih.gov |

| CuI-Phen·H₂O | Thiols | Air (O₂) | Good to high yields for various thiosulfonates. nih.gov |

| CuBr₂ | Sulfonylhydrazides | TBHP | Radical-mediated process. organic-chemistry.org |

| None | Thiols | None (in H₂O) | Catalyst-free, green, and efficient aqueous-phase method. nih.gov |

| BF₃·OEt₂ | Sodium Sulfinates | None | Radical disproportionate coupling reaction. nih.gov |

Rearrangement Reactions and Cascade Processes

This compound and its derivatives can participate in several sophisticated rearrangement and cascade reactions, leading to significant molecular complexity from simple starting materials.

The classical Pummerer rearrangement involves the conversion of a sulfoxide (B87167), bearing at least one α-hydrogen, into an α-acyloxy thioether upon treatment with an acid anhydride. organicreactions.orgwikipedia.org While this compound is a sulfinate, it can be oxidized to the corresponding sulfoxide, which could then potentially undergo a Pummerer-type reaction. The mechanism begins with the acylation of the sulfoxide oxygen, followed by elimination to form a thial cation intermediate. youtube.com This electrophilic intermediate is then trapped by a nucleophile, such as acetate, to give the final product. wikipedia.orgyoutube.com

A related transformation is the "sulfinate-sulfone Pummerer rearrangement," which involves the reaction of sulfoxides with sulfinyl chlorides. uni-saarland.de This process can lead to the formation of sulfonyl thioethers. In the context of a pyrrole sulfoxide derived from this compound, such a rearrangement could provide a pathway to α-functionalized pyrrole sulfides, which are valuable synthetic intermediates. The reaction is believed to proceed through reactive intermediates like sulfuranes and carbosulfonium salts. uni-saarland.de Variations such as the interrupted Pummerer reaction, where a nucleophile attacks the activated sulfoxide intermediate directly at the sulfur atom, further expand the synthetic utility of this rearrangement. acs.org

The Truce-Smiles rearrangement is a powerful tool for forming carbon-carbon bonds via an intramolecular nucleophilic aromatic substitution. acs.orgresearchgate.net This reaction typically involves a carbanion attacking an aromatic ring and displacing a leaving group. Desulfonylative Smiles rearrangements, which proceed with the extrusion of sulfur dioxide (SO₂), are particularly relevant to the chemistry of sulfinates. acs.org

In the context of pyrrole derivatives, N-heterocyclic carbene (NHC) catalysis can enable a desulfonylative Smiles process on pyrrole aldehyde substrates under mild, transition-metal-free conditions. acs.org The mechanism involves the formation of a Breslow intermediate from the aldehyde and the NHC catalyst. This intermediate then undergoes the Smiles rearrangement via a Meisenheimer intermediate, followed by the loss of sulfur dioxide and catalyst regeneration to yield a 2-aroyl pyrrole. acs.orgacs.org This catalytic approach significantly broadens the scope of the Truce-Smiles rearrangement, avoiding the need for the strongly basic conditions often required for carbanion generation. acs.org

Table 2: Key Features of Truce-Smiles Rearrangement in Pyrrole Systems

| Reaction Type | Catalyst/Conditions | Substrate | Product | Key Mechanistic Step |

|---|---|---|---|---|

| Desulfonylative Smiles Rearrangement | N-Heterocyclic Carbene (NHC), Base | N-(Aryl)sulfonyl-1H-pyrrole-2-carbaldehyde | 2-Aroyl-1H-pyrrole | Formation of Breslow intermediate, Meisenheimer intermediate, SO₂ extrusion. acs.orgacs.org |

| Truce-Smiles Type Transformation | Sodium Hydroxide | 1-{[1-(2-Nitrophenyl)-1H-pyrrol-2-yl]sulfonyl}acetone | 1-(2-Nitrophenyl)(1H-pyrrol-2-ylsulfonyl)methane | Intramolecular nucleophilic attack followed by rearrangement. researchgate.net |

Cascade Cyclization and Annulation Reactions

This compound is an excellent precursor for sulfonyl radicals, which are key intermediates in a variety of cascade cyclization and annulation reactions. These reactions allow for the rapid construction of complex heterocyclic ring systems.

Under oxidative conditions, often mediated by silver or other agents, sodium sulfinates generate sulfonyl radicals (RSO₂•). These radicals can undergo intermolecular addition to alkenes or alkynes, initiating a cascade process. For example, the reaction of sodium sulfinates with olefinic enamides or N-allylamides can trigger a radical addition followed by a 5-endo-trig cyclization to produce sulfonylated pyrrolines, pyrrolinones, or oxazolines. researchgate.netrsc.org These cascade reactions are highly efficient, forming multiple bonds in a single operation under relatively mild conditions. researchgate.net

Similarly, photoinduced, photocatalyst-free cascade cyclizations of alkynes with sodium sulfinates have been developed for the synthesis of sulfonated benzothiophenes and thioflavones. nih.gov Another strategy involves the radical cyclization cascade of 2-alkynylbenzonitriles with sodium arylsulfinates to construct sulfonated indenones, using sodium persulfate as a simple and inexpensive oxidant. rsc.org Annulation, or ring-forming, reactions are a cornerstone of synthetic chemistry, and the pyrrole ring itself can be the subject of such transformations to build fused heterocyclic systems. nih.govwikipedia.org The participation of the sulfinate group in these processes adds a layer of functionality to the resulting products.

Table 3: Examples of Cascade Cyclization Reactions Involving Sodium Sulfinates

| Reaction Type | Substrate | Product | Mediator/Conditions | Key Steps |

|---|---|---|---|---|

| Radical Cyclization | Olefinic Enamides | Sulfonylated Pyrrolines/Pyrrolinones | Ag-mediated | Sulfonyl radical generation, intermolecular addition, 5-endo cyclization. researchgate.net |

| Radical Cascade Cyclization | N-Allylamides | Sulfonylated Oxazolines | Ag-mediated | Intermolecular sulfonylation of alkene, intramolecular cyclization. rsc.org |

| Photoinduced Cascade Cyclization | 2-Alkynylthioanisoles | Sulfonylated Benzothiophenes | Visible Light, Oxidant | Sulfonyl radical generation, addition to alkyne, intramolecular cyclization. nih.gov |

| Radical Cyclization Cascade | 2-Alkynylbenzonitriles | Sulfonated Indenones | Na₂S₂O₈ (oxidant) | Sulfonyl radical addition, cyclization, hydrolysis. rsc.org |

Iv. Advanced Spectroscopic Elucidation and Characterization of Sodium 1h Pyrrole 2 Sulfinate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by mapping the magnetic environments of atomic nuclei.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a pyrrole (B145914) derivative, the chemical shifts of the ring protons are influenced by the electron-donating or -withdrawing nature of the substituents. pearson.com The N-H proton signal in pyrrole is often broadened due to quadrupole effects of the ¹⁴N nucleus. cdnsciencepub.com For substituted pyrroles, the chemical shifts can vary significantly. For instance, in 1-(p-toluenesulfonyl)pyrrole-2-aldehyde, the pyrrole protons appear in the range of 6.85–7.25 ppm. In 2-cyanopyrrole, the pyrrole protons are observed at 6.21, 6.94–6.89, and 7.13 ppm. nih.gov

A representative ¹H NMR data table for a generic 1H-pyrrole-2-substituted compound is presented below to illustrate typical chemical shift ranges.

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.2-6.4 | Doublet of doublets | J(H3,H4) ≈ 3-4, J(H3,H5) ≈ 1-2 |

| H-4 | 6.0-6.2 | Doublet of doublets | J(H4,H3) ≈ 3-4, J(H4,H5) ≈ 2-3 |

| H-5 | 6.7-6.9 | Triplet of doublets | J(H5,H4) ≈ 2-3, J(H5,H3) ≈ 1-2 |

| N-H | 8.0-12.0 | Broad singlet | - |

Note: The actual chemical shifts for Sodium 1H-pyrrole-2-sulfinate may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy details the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the pyrrole ring are sensitive to the substituent at the C-2 position. For 2-cyanopyrrole, the carbon signals appear at δ 99.58, 109.50, 114.86, and 124.62 ppm. nih.gov In other pyrrole derivatives, these values can shift based on the electronic effects of the substituents. science.gov

A general representation of ¹³C NMR data for a 1H-pyrrole-2-substituted compound is provided in the following table.

| Carbon | Typical Chemical Shift (δ, ppm) |

| C-2 | 125-135 |

| C-3 | 108-112 |

| C-4 | 108-112 |

| C-5 | 118-122 |

Note: The actual chemical shifts for this compound may vary based on the solvent and experimental conditions.

While ¹H and ¹³C NMR are standard, the analysis of other nuclei like sulfur-33 (³³S) and nitrogen-15 (B135050) (¹⁵N) can offer more direct information about the sulfinate and pyrrole nitrogen environments, respectively.

³³S NMR Spectroscopy: This technique directly probes the sulfur nucleus. However, ³³S NMR is challenging due to the low natural abundance (0.76%) and quadrupolar nature of the ³³S nucleus, which often results in very broad signals. huji.ac.ilmdpi.com For sulfinate salts, ³³S NMR spectra have been successfully obtained, providing valuable data on the electronic state of the sulfur atom. rsc.org The chemical shifts for sulfur-containing compounds span a wide range, and for sulfinates, they are expected in a specific region of the spectrum. huji.ac.il The linewidth of the signal is dependent on the symmetry of the environment around the sulfur nucleus. huji.ac.ilmdpi.com

¹⁵N NMR Spectroscopy: ¹⁵N NMR provides insights into the nitrogen environment of the pyrrole ring. The chemical shift of the pyrrole nitrogen is sensitive to substitution and the electronic structure of the ring. researchgate.netresearchgate.net For pyrrole itself, the ¹⁵N chemical shift is well-documented. acs.org In substituted pyrroles and related heterocyclic systems, the ¹⁵N chemical shifts can vary significantly, reflecting changes in electron density and bonding. u-szeged.hu For instance, the "pyrrole-like" nitrogen atoms in purine (B94841) derivatives resonate in the range of 141–166 ppm. u-szeged.hu

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the protons on the pyrrole ring, confirming their adjacent relationships (H-3 with H-4, H-4 with H-5). libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms. nih.gov This would definitively assign the proton signals to their corresponding carbon atoms in the pyrrole ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. nih.govscribd.com For this compound, an HMBC spectrum would be crucial to confirm the position of the sulfinate group by showing correlations from the pyrrole protons (especially H-3) to the C-2 carbon.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations and is highly sensitive to the functional groups present in a molecule.

FT-IR spectroscopy is a powerful tool for identifying characteristic functional groups. The spectrum of this compound is expected to show distinct absorption bands corresponding to the vibrations of the pyrrole ring and the sulfinate group.

The pyrrole ring itself has several characteristic vibrations:

N-H stretching: A broad band typically observed in the range of 3200-3400 cm⁻¹. researchgate.net

C-H stretching: Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹.

Ring stretching: C=C and C-N stretching vibrations within the ring give rise to bands in the 1400-1600 cm⁻¹ region. worktribe.com

The sulfinate group (SO₂) is expected to show strong, characteristic absorption bands:

Asymmetric S=O stretching: Typically found in the range of 1050-1150 cm⁻¹. For sodium sulfinates, this can be a prominent feature. nih.gov

Symmetric S=O stretching: Usually observed around 980-1080 cm⁻¹.

C-S stretching: This vibration is generally weaker and appears in the 600-800 cm⁻¹ region. cdnsciencepub.com

A summary of expected FT-IR absorption bands is provided below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Pyrrole) | Stretching | 3200-3400 |

| C-H (Pyrrole) | Stretching | > 3000 |

| C=C, C-N (Pyrrole Ring) | Stretching | 1400-1600 |

| S=O (Sulfinate) | Asymmetric Stretching | 1050-1150 |

| S=O (Sulfinate) | Symmetric Stretching | 980-1080 |

| C-S | Stretching | 600-800 |

Note: The exact positions of the absorption bands can be influenced by the solid-state packing and intermolecular interactions.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint of its structure. The Raman spectrum of this compound is predicted to be characterized by distinct bands corresponding to the vibrations of the pyrrole ring and the sulfinate functional group.

The pyrrole ring itself has 24 normal vibrational modes. researchgate.net Key characteristic vibrations of the pyrrole moiety include N-H stretching, C-H stretching, and various in-plane and out-of-plane ring stretching and bending modes. researchgate.networktribe.comdtic.mil The N-H stretching vibration typically appears as a sharp, intense band in the region of 3400-3500 cm⁻¹. dtic.milnih.gov The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The pyrrole ring breathing and stretching modes, which are highly characteristic, typically occur in the 1300-1600 cm⁻¹ region.

The sulfinate group (R-SO₂⁻) introduces its own characteristic vibrations. The symmetric and asymmetric stretching modes of the S-O bonds are the most prominent. For sulfinate salts, these are expected in the 950-1100 cm⁻¹ region. The C-S stretching vibration would likely be observed at a lower frequency, typically in the 600-800 cm⁻¹ range. The presence of the sodium cation is not expected to produce a direct Raman signal but will influence the vibrations of the anionic sulfinate group through ionic interactions.

Table 1: Predicted Characteristic Raman Bands for this compound This table is generated based on theoretical predictions and data from analogous compounds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3400 - 3500 | Pyrrole Ring |

| Aromatic C-H Stretch | 3050 - 3150 | Pyrrole Ring |

| Ring Stretching/Breathing | 1300 - 1600 | Pyrrole Ring |

| Asymmetric S-O Stretch | 1050 - 1100 | Sulfinate |

| Symmetric S-O Stretch | 950 - 1050 | Sulfinate |

| C-S Stretch | 600 - 800 | Pyrrole-Sulfinate Link |

| Ring Bending (In-plane/Out-of-plane) | 600 - 1000 | Pyrrole Ring |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insights into its conjugated systems and chromophores. The pyrrole ring is an aromatic heterocycle and thus a chromophore that absorbs in the UV region.

The electronic spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the pyrrole ring. Typically, aromatic and heteroaromatic compounds exhibit intense absorptions corresponding to π→π* transitions. sci-hub.seresearchgate.net For the pyrrole ring, these transitions are generally observed in the 200-300 nm range. sci-hub.se The presence of the sulfinate substituent at the C2 position can influence the energy of these transitions. The sulfinate group can act as an auxochrome, potentially causing a shift in the absorption maximum (λ_max) and an increase in the molar absorptivity (ε).

In addition to the strong π→π* transitions, weaker n→π* transitions may also be possible, involving the non-bonding electrons on the nitrogen and oxygen atoms. These transitions are generally of lower intensity and can sometimes be obscured by the more intense π→π* bands. sci-hub.se The analysis of these electronic transitions helps to define the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. researchgate.net

Table 2: Predicted Electronic Transitions for this compound This table is generated based on theoretical predictions and data from analogous compounds.

| Type of Transition | Chromophore | Predicted Wavelength Range (nm) | Characteristics |

|---|---|---|---|

| π→π* | Pyrrole Ring | 200 - 300 | High intensity (High ε) |

| n→π* | N (pyrrole), O (sulfinate) | 280 - 350 | Low intensity (Low ε), may be solvent-dependent |

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands upon a change in solvent polarity. researchgate.net Such studies are invaluable for understanding the nature of the electronic ground and excited states of a molecule and its interactions with the surrounding solvent medium. researchgate.net

For this compound, a solvatochromic study would involve recording its UV-Vis spectra in a range of solvents with varying polarity, from non-polar (e.g., hexane, dioxane) to polar aprotic (e.g., acetone, DMSO) and polar protic (e.g., ethanol, water).

Bathochromic Shift (Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This decreases the energy gap for the transition, resulting in a shift of λ_max to a longer wavelength (a bathochromic shift). This is often observed for π→π* transitions. researchgate.net

Hypsochromic Shift (Blue Shift): If the ground state is more polar than the excited state, or if specific interactions like hydrogen bonding stabilize the ground state, an increase in solvent polarity will lead to a shift of λ_max to a shorter wavelength (a hypsochromic shift). This behavior is characteristic of many n→π* transitions. msstate.edu

By analyzing these shifts, one can infer the change in the dipole moment of the molecule upon electronic excitation and gain insight into specific solvent-solute interactions, such as hydrogen bonding between protic solvents and the sulfinate or N-H groups.

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. nih.govresearchgate.net This accuracy allows for the determination of the elemental formula of the ion, as each unique formula has a specific exact mass.

For this compound (C₄H₄NNaO₂S), analysis would likely be performed using electrospray ionization (ESI) in negative ion mode. The expected ion would be the 1H-pyrrole-2-sulfinate anion, [C₄H₄NO₂S]⁻. HRMS would be used to confirm its elemental composition by comparing the experimentally measured m/z with the calculated exact mass. This provides definitive confirmation that the correct compound has been synthesized.

Table 3: Predicted HRMS Data for the 1H-Pyrrole-2-sulfinate Anion

| Ion Formula | Ion Type | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₄H₄NO₂S]⁻ | [M-Na]⁻ | 129.99628 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the [C₄H₄NO₂S]⁻ anion at m/z 129.996), which is then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). unt.edu The resulting product ions are then mass-analyzed. The fragmentation pattern provides a roadmap of the molecule's structure, revealing its constituent parts and how they are connected. rsc.org

The fragmentation of the 1H-pyrrole-2-sulfinate anion would likely proceed through several key pathways:

Loss of Sulfur Dioxide: A common fragmentation for sulfinates is the loss of a neutral SO₂ molecule (63.9619 Da). This would result in a pyrrolyl anion.

Cleavage of the C-S Bond: The bond between the pyrrole ring and the sulfur atom could cleave, leading to fragments corresponding to the pyrrole ring and the SO₂⁻ anion.

Ring Fragmentation: The pyrrole ring itself could undergo fragmentation, leading to smaller charged species. The fragmentation pattern of the pyrrole radical cation is known to yield characteristic ions. nist.gov

Analyzing these fragmentation pathways allows for the unambiguous confirmation of the connectivity of the pyrrole ring to the sulfinate group.

Table 4: Predicted Key MS/MS Fragments for the [C₄H₄NO₂S]⁻ Precursor Ion This table is generated based on theoretical fragmentation pathways.

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Formula of Loss |

|---|---|---|---|

| 129.996 | 66.034 | SO₂ | SO₂ |

| 129.996 | 80.965 | C₄H₅N | C₄H₅N |

| 66.034 | 39.024 | HCN | HCN |

V. Theoretical and Computational Chemistry Studies of Sodium 1h Pyrrole 2 Sulfinate

Electronic Structure and Bonding Analysis

Understanding the electronic structure and bonding in Sodium 1H-pyrrole-2-sulfinate is key to explaining its stability, reactivity, and spectroscopic properties. Computational methods provide valuable tools for this analysis.

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of a set of delocalized orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that govern the molecule's reactivity.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For pyrrole (B145914) itself, DFT calculations with a 6-31G(d,p) basis set have been used to determine these parameters. researchgate.net A similar approach for this compound would involve calculating the energies of the HOMO, LUMO, and the resulting energy gap to predict its electronic behavior.

Table 2: Illustrative Frontier Orbital Data for a Pyrrole Derivative

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to 0.0 |

This table provides representative values for a generic pyrrole derivative based on computational studies of similar molecules and is for illustrative purposes.

The distribution of electron density within a molecule is fundamental to understanding its polarity, reactivity, and intermolecular interactions. Computational methods allow for the calculation of partial atomic charges, which provide a simplified representation of the charge distribution.

Several schemes exist for partitioning the total electron density among the atoms in a molecule, each with its own theoretical basis.

Mulliken population analysis is one of the oldest methods, based on the partitioning of the orbital overlap populations.

Natural Population Analysis (NPA) , based on the Natural Bond Orbital (NBO) method, provides a more robust description of the charge distribution.

CHELPG (Charges from Electrostatic Potentials using a Grid-based method) and Merz-Kollman (MK) are methods that derive atomic charges by fitting them to the molecular electrostatic potential. These are often considered more reliable for describing intermolecular interactions.

A computational study of this compound would likely involve calculating atomic charges using one or more of these methods to understand the charge distribution, particularly on the nitrogen, sulfur, and oxygen atoms of the sulfinate group, and the ionic interaction with the sodium cation.

Table 3: Comparison of Atomic Charge Calculation Schemes

| Method | Basis of Calculation | Key Features |

|---|---|---|

| Mulliken | Partitioning of orbital overlap | Simple to calculate, highly basis set dependent |

| NPA | Natural Bond Orbitals | Less sensitive to basis set changes, provides a more chemically intuitive picture |

| CHELPG | Fitting to the electrostatic potential on a grid | Good for describing intermolecular interactions, can be sensitive to molecular conformation |

This table outlines the general features of common atomic charge calculation schemes.

Dipole Moments and Electrostatic Potentials

The distribution of electron density within a molecule is fundamental to its chemical behavior, and this is quantitatively described by its dipole moment and electrostatic potential. For this compound, computational methods can predict these properties, offering insights into its polarity and reactive sites.

The parent pyrrole molecule possesses a dipole moment of approximately 1.58 to 1.8 D, with the positive end of the dipole located on the side of the nitrogen heteroatom. wikipedia.orgresearchgate.netlibretexts.org This is a consequence of the nitrogen's lone pair of electrons being delocalized into the aromatic π-system of the ring. libretexts.org The introduction of a sodium sulfinate group at the C2 position is expected to significantly alter the magnitude and direction of the molecular dipole moment. The highly polar nature of the sodium-sulfinate bond would introduce a substantial localized dipole, which would interact with the dipole of the pyrrole ring.

Molecular electrostatic potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. These maps are crucial for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For pyrrole, the MEP shows a region of negative potential (typically colored red) above the center of the ring, indicating the delocalized π-electron cloud. pearson.comresearchgate.net Conversely, the region around the N-H proton is characterized by a positive potential (blue), highlighting its acidic nature. askfilo.com

For this compound, the MEP would be expected to show a pronounced region of negative electrostatic potential around the oxygen atoms of the sulfinate group, indicating their high nucleophilicity. The sodium cation would exist as a region of strong positive potential. The distribution of potential around the pyrrole ring itself would also be influenced by the electron-withdrawing or -donating nature of the sulfinate substituent.

A hypothetical representation of the key electrostatic potential features is presented in the table below.

| Molecular Region | Expected Electrostatic Potential | Implication |

| Sulfinate Oxygen Atoms | Strongly Negative | High nucleophilicity, potential for coordination with electrophiles. |

| Sodium Cation | Strongly Positive | Site for interaction with nucleophiles or solvent molecules. |

| Pyrrole Ring (π-system) | Negative | Aromatic character, potential for π-stacking interactions. |

| N-H Proton | Positive | Acidic proton, potential for hydrogen bonding. |

Conformational Analysis and Molecular Geometry Optimization

Computational chemistry allows for the detailed exploration of the conformational landscape of this compound and the determination of its most stable three-dimensional structure. cwu.edu Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, key geometrical parameters of interest include the bond lengths and angles within the pyrrole ring and of the sulfinate group, as well as the dihedral angle describing the orientation of the sulfinate group relative to the ring.

The pyrrole ring is known to be planar to maintain its aromaticity. byjus.com However, the presence of a substituent at the C2 position can induce minor deviations from planarity. The geometry of the sulfinate group is also of interest. The sodium cation may exist in close proximity to the sulfinate oxygens, or it could be solvated by solvent molecules in a solution-phase study.

A conformational analysis would involve rotating the C-S bond to identify the most stable orientation of the sulfinate group. The results of such an analysis would reveal whether the sulfinate group lies in the plane of the pyrrole ring or is twisted out of the plane, and the energetic barriers between different conformations. These conformational preferences can have a significant impact on the molecule's reactivity and its interactions with other molecules.

Below is a table summarizing the types of geometrical parameters that would be determined through computational optimization.

| Parameter | Description | Expected Value/Observation |

| C-C bond lengths in ring | Distances between adjacent carbon atoms in the pyrrole ring. | Values will be intermediate between single and double bonds, reflecting aromaticity. |

| C-N bond lengths in ring | Distances between carbon and nitrogen atoms in the pyrrole ring. | Shorter than a typical C-N single bond due to delocalization. |

| S-O bond lengths | Distances between the sulfur and oxygen atoms in the sulfinate group. | Consistent with a polar covalent bond. |

| C-S bond length | Distance between the pyrrole ring and the sulfur atom. | Typical of a C-S single bond. |

| Ring Planarity | The degree to which the atoms of the pyrrole ring lie in the same plane. | The ring is expected to be nearly planar. |

| C-C-S-O Dihedral Angle | The angle defining the rotation of the sulfinate group relative to the ring. | The lowest energy conformation would be determined. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface for a given reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies and reaction enthalpies.

A transition state is a high-energy, transient species that exists at the peak of the energy barrier between reactants and products. pwvas.org Characterizing the geometry and energy of the transition state is crucial for understanding the kinetics of a reaction. Computational methods can be used to locate and optimize the structure of transition states for reactions in which this compound participates.

For example, in a reaction where the sulfinate acts as a nucleophile, the transition state would involve the partial formation of a new bond between the sulfur or an oxygen atom and an electrophile. researchgate.net Vibrational frequency calculations are performed to confirm that a calculated structure is a true transition state; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. hilarispublisher.com

The table below outlines the key aspects of transition state characterization for a hypothetical reaction.

| Aspect of Characterization | Computational Method | Information Gained |

| Geometry Optimization | Transition state search algorithms (e.g., QST2, QST3) | The three-dimensional structure of the transition state. |

| Frequency Calculation | Calculation of the Hessian matrix | Confirmation of the transition state (one imaginary frequency) and zero-point vibrational energy. |

| Intrinsic Reaction Coordinate (IRC) | Following the reaction path downhill from the transition state | Confirmation that the transition state connects the correct reactants and products. |

By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur throughout the course of a reaction. The height of the energy barrier from the reactants to the transition state is the activation energy, which is a key determinant of the reaction rate.

Computational studies can also provide insights into the thermodynamics of a reaction by calculating the change in enthalpy (ΔH) and Gibbs free energy (ΔG) between reactants and products. A negative ΔG indicates a spontaneous reaction.

For reactions involving this compound, computational modeling could be used to compare the feasibility of different reaction pathways and to predict the reaction kinetics under various conditions. For instance, the role of the solvent in stabilizing or destabilizing the transition state can be investigated using implicit or explicit solvent models.

Aromaticity Indices and Delocalization Studies of the Pyrrole Ring

The pyrrole ring is an aromatic system, and its aromaticity is a key factor in its stability and reactivity. byjus.com Computational chemistry offers several methods for quantifying the aromaticity of the pyrrole ring in this compound and for studying the delocalization of its π-electrons.

Aromaticity indices are calculated parameters that provide a quantitative measure of the degree of aromaticity. Some commonly used indices include:

Nucleus-Independent Chemical Shift (NICS): This method involves calculating the magnetic shielding at the center of the ring. A negative NICS value is indicative of aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity.

Aromatic Fluctuation Index (FLU): This index quantifies the fluctuation of electronic charge between adjacent atoms in the ring, with lower values suggesting greater aromaticity.

The presence of the sulfinate substituent at the C2 position will influence the aromaticity of the pyrrole ring. The extent of this influence can be quantified by comparing the calculated aromaticity indices of this compound with those of unsubstituted pyrrole.

The table below presents a hypothetical comparison of aromaticity indices.

| Aromaticity Index | Unsubstituted Pyrrole (Hypothetical) | This compound (Hypothetical) | Interpretation |

| NICS(0) (ppm) | -15.0 | -13.5 | A slight decrease in aromaticity upon substitution. |

| HOMA | 0.980 | 0.970 | A minor disruption of the aromatic system. |

| FLU | 0.010 | 0.015 | A small increase in charge fluctuation, suggesting reduced delocalization. |

Prediction of Spectroscopic Parameters (NMR, IR, Raman, UV-Vis)

Computational methods can be used to predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) method. rsc.org These calculations can help in the assignment of peaks in experimental NMR spectra. The predicted chemical shifts for the protons and carbons of the pyrrole ring would be influenced by the electronic effects of the sulfinate substituent. nih.gov

IR and Raman Spectroscopy: The vibrational frequencies and intensities of the molecule can be computed. researchgate.net These calculations can be used to predict the positions of absorption bands in the IR and Raman spectra, which correspond to the various vibrational modes of the molecule, such as the N-H stretch, C-H stretches, and the symmetric and asymmetric stretches of the SO₂ group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule. This allows for the prediction of the absorption maxima (λ_max) in the UV-Vis spectrum, providing insights into the electronic structure and chromophores present in the molecule.

The following table provides an example of the type of data that could be generated for predicted spectroscopic parameters.

| Spectroscopic Technique | Parameter | Predicted Value/Observation |

| ¹H NMR | Chemical Shift (ppm) of H5 | Expected to be downfield due to the anisotropic effect of the sulfinate group. |

| ¹³C NMR | Chemical Shift (ppm) of C2 | Expected to be significantly shifted due to the direct attachment of the sulfinate group. |

| IR Spectroscopy | Frequency (cm⁻¹) of SO₂ asymmetric stretch | A strong absorption band is predicted in the region of 1300-1350 cm⁻¹. |

| UV-Vis Spectroscopy | λ_max (nm) | Predictions would indicate the wavelengths of maximum absorption due to π-π* transitions in the pyrrole ring. |

Vi. Derivatization and Synthetic Transformations of Sodium 1h Pyrrole 2 Sulfinate

Functionalization at the Sulfinate Moiety

The sulfinate group is a key functional handle that can be readily converted into other sulfur-based functionalities, significantly expanding the synthetic utility of the parent compound.

Sodium 1H-pyrrole-2-sulfinate can be converted to the corresponding pyrrole-2-sulfonyl halides, which are important precursors for sulfonamides and other derivatives. The transformation to sulfonyl chlorides can be achieved in situ from related sulfonic acids using reagents like trichloroacetonitrile (B146778) and triphenylphosphine (B44618) nih.gov.

The synthesis of sulfonyl fluorides from sulfinate salts is a particularly valuable transformation, as sulfonyl fluorides are important probes in chemical biology and key partners in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry. chemrxiv.org A common one-pot, two-step method involves the fluorination of the sulfinate salt with an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI). nih.gov Other fluorinating reagents like Selectfluor™ have also been employed in similar palladium-catalyzed transformations. nih.gov These methods provide a direct route from the stable sulfinate salt to the more reactive sulfonyl fluoride derivative.

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | N-Fluorobenzenesulfonimide (NFSI) | 1H-Pyrrole-2-sulfonyl fluoride | Oxidative Fluorination nih.gov |

| Aryl Sulfinate | Selectfluor™/Pd Catalyst | Aryl Sulfonyl Fluoride | Palladium-Catalyzed Fluorination nih.gov |

| Aryl Sulfonic Acid | Trichloroacetonitrile, PPh₃, TBAF | Aryl Sulfonyl Fluoride | In situ Halide Exchange nih.gov |

Sulfonic esters, or sulfonates, are another important class of compounds derivable from this compound. These derivatives are widely used as alkylating agents and synthetic precursors. researchgate.net Traditional methods for synthesizing sulfonate esters often involve the reaction of alcohols or phenols with sulfonyl chlorides. semanticscholar.orgnih.gov However, modern approaches enable the direct conversion from sodium sulfinates.

One such method is the copper-assisted cross-coupling reaction of sodium sulfinates with hydroxypyridines to prepare pyridinyl sulfonate esters. semanticscholar.org This approach utilizes inexpensive copper salts and avoids the need to pre-form the unstable sulfonyl chloride. semanticscholar.org Additionally, sulfinic acids (the protonated form of the sulfinate salt) can react directly with alcohols in the presence of lanthanide(III) triflate catalysts to yield the corresponding sulfonate esters. organic-chemistry.org Electrochemical oxidative coupling of thiophenols and alcohols also provides a route to sulfinic esters, highlighting the diverse methods available for this transformation. organic-chemistry.org

| Sulfur Reagent | Coupling Partner | Conditions/Catalyst | Product Class |

|---|---|---|---|

| Sodium Sulfinate | Hydroxypyridine | CuBr₂ semanticscholar.org | Pyridinyl Sulfonate Ester |